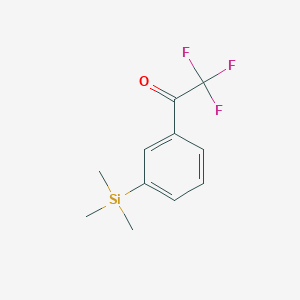

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of racemic and optically active 2-benzyl-2-methyl-3,4-epoxybutanoic acids, which share structural similarities with (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, has been explored as potential inactivators for carboxypeptidase A. The synthesis process aimed to evaluate the inactivation potency of these compounds, with a particular focus on the stereochemistry of the inactivators. It was found that the presence of an alpha-methyl group, contrary to expectations, adversely affected the inactivation activity. This suggests that the synthesis of related compounds, such as (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, would need to consider the impact of such substituents on the biological activity of the molecule .

Molecular Structure Analysis

The molecular structure of a related compound, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, was determined using X-ray crystallography. This compound is a component of bestatin, an inhibitor of certain peptidases. The absolute stereochemistry was confirmed to be (2S, 3R), which is significant as it relates to the activity of the compound. The configuration of amino acids plays a crucial role in their biological function, and the same can be inferred for the structure of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid .

Chemical Reactions Analysis

The chemical reactivity of the synthesized epoxybutanoic acids was evaluated in the context of their ability to inactivate carboxypeptidase A. The threo-form of the inactivator was found to be effective, although less potent than expected. The kinetic evaluation of these compounds provides insight into the potential reactivity of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid, as the presence of specific functional groups and stereochemistry will influence its interactions with enzymes and other biological targets .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid are not directly reported, the properties of structurally related compounds can offer some insights. For instance, the melting point of the hydrobromide methyl ester derivative of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined to be 172-173°C. Such data are valuable for understanding the stability and solubility of similar compounds, which are important factors in their handling and potential pharmaceutical applications .

Applications De Recherche Scientifique

Natural Carboxylic Acids in Plant-Derived Compounds

Carboxylic acids, including benzoic acid, cinnamic acid, and others, exhibit diverse biological activities such as antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structure of the acids, particularly the number of hydroxyl groups and conjugated bonds. For example, rosmarinic acid showed the highest antioxidant activity among the studied compounds. The antimicrobial and anti-cancer properties varied depending on the compound and were influenced by structural differences (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Transformation of β-Amino Acids

Metathesis Reactions in β-Amino Acid Derivatives

Metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are crucial for synthesizing and transforming cyclic β-amino acids, which are significant in drug research. These methodologies are selective, stereocontrolled, and have been utilized to access various functionalized derivatives, showcasing the synthetic versatility and robustness of metathesis reactions in creating β-amino acid derivatives (Kiss et al., 2018).

Antioxidant and Anti-inflammatory Agents

Development of Benzofused Thiazole Derivatives

Research focused on benzofused thiazole analogs has shown promising results for antioxidant and anti-inflammatory agents. These derivatives have been evaluated in vitro for their activities and have shown potential, with certain compounds exhibiting significant effects. This suggests that benzofused thiazole derivatives could serve as templates for developing new therapeutic agents (Raut et al., 2020).

Propriétés

IUPAC Name |

(2R,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJPFZKBRLFU-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

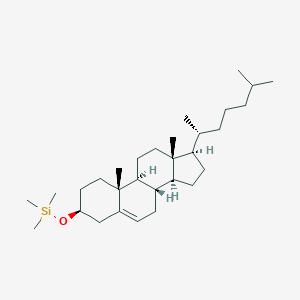

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

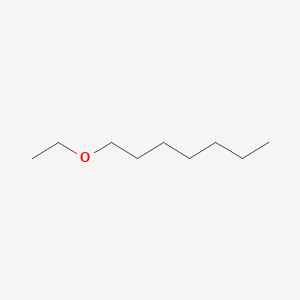

![2H-Cyclopenta[b]furan-2-acetonitrile,hexahydro-,(2-alpha-,3a-alpha-,6a-alpha-)-(9CI)](/img/structure/B157026.png)